2,6-Diphenylselenan-4-one
Description
2,6-Diphenylselenan-4-one is a selenium-containing heterocyclic compound characterized by a central selenane ring (a six-membered selenium-oxygen ring) substituted with phenyl groups at the 2- and 6-positions and a ketone group at the 4-position. Selenium analogs often exhibit distinct redox properties and biological activity compared to sulfur or oxygen analogs due to selenium’s polarizability and larger atomic radius .
Properties
IUPAC Name |
2,6-diphenylselenan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OSe/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQRAJYTYNQAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([Se]C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylselenan-4-one typically involves the reaction of diphenyl diselenide with appropriate reagents under controlled conditions. One common method includes the use of potassium hydroxide and selenium powder, which are heated together to form potassium selenide. This intermediate is then reacted with diazotized aniline to yield diphenyl selenide, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenylselenan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to diphenyl selenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents under acidic conditions facilitate substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Diphenyl selenide.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,6-Diphenylselenan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its anticancer and antimicrobial activities due to its ability to modulate oxidative stress.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2,6-Diphenylselenan-4-one involves its interaction with biological molecules through redox reactions. Selenium in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its anticancer and antimicrobial activities, where the compound targets thiol-containing enzymes and disrupts cellular redox balance .
Comparison with Similar Compounds
Research Findings and Limitations
While the evidence lacks direct studies on this compound, comparisons with structural analogs suggest:
Biological Activity
2,6-Diphenylselenan-4-one (CAS No. 67139-96-2) is an organoselenium compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a selenium atom bonded to two phenyl groups and a ketone functional group. Its molecular formula is C12H10SeO, and it has a molecular weight of approximately 230.18 g/mol.
The biological activity of this compound primarily involves redox reactions where the selenium atom plays a crucial role. This compound can interact with various biological molecules, leading to:
- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Modulation : The compound can influence the activity of specific enzymes involved in metabolic pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Effectiveness Against Pathogens : In vitro tests revealed that this compound exhibits inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for potential therapeutic applications .
Case Study 1: Anticancer Efficacy
A notable case study involved administering this compound to mice implanted with human tumor cells. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, suggesting the compound's effectiveness as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. Results showed that this compound effectively inhibited bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in MCF-7 and PC-3 cell lines | |
| Antimicrobial | Inhibitory effects on Staphylococcus aureus and E. coli | |
| Redox Activity | Scavenging of free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
